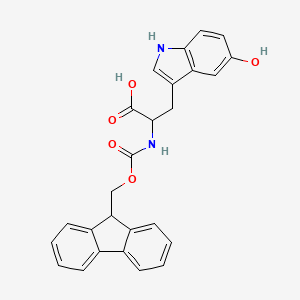

Fmoc-5-羟基-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .

Synthesis Analysis

Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .

Molecular Structure Analysis

The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31) .

Chemical Reactions Analysis

Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .

Physical And Chemical Properties Analysis

The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .

科学研究应用

Synthesis and Characterization of Peptides

Fmoc-5-hydroxy-DL-tryptophan is utilized in the synthesis of peptides containing oxidation products of tryptophan residues, which are formed by oxidation in proteins both in vitro and in vivo. This includes the synthesis of peptides containing 5-hydroxytryptophan (5-HTP), demonstrating the role of Fmoc-protected amino acids in studying protein oxidation and potential oxidative stress markers (Todorovski et al., 2011).

Study of Amino Acid-Based Hydrogels

Research has shown that amino acid-based supramolecular polymer hydrogels, including those synthesized from Fmoc-tryptophan, exhibit intrinsic antibacterial activity. These hydrogels are important for their biocompatibility, cost-effectiveness, and tunable structural properties. The hydrogels synthesized from Fmoc-tryptophan, in particular, have demonstrated selective inhibition against the growth of Gram-positive bacteria, showcasing their potential in biomedical applications (Xie et al., 2020).

Enhancing Synthesis of 5-Hydroxy-L-Tryptophan

In the context of enhancing the synthesis of 5-hydroxy-l-tryptophan (5-HTP), a study developed a novel cofactor regeneration process using modified l-phenylalanine 4-hydroxylase from Chromobacterium violaceum. This process was aimed at achieving enhanced synthesis of 5-HTP, demonstrating the importance of Fmoc-5-hydroxy-DL-tryptophan in producing therapeutic amino acids through biotechnological means (Hara & Kino, 2013).

Application in Molecularly Imprinted Polymers

Fmoc-5-hydroxy-DL-tryptophan and its structural analogs have been studied for their adsorption on molecularly imprinted polymers (MIPs). This research contributes to understanding the selective recognition and separation processes in analytical chemistry, particularly in the context of chromatographic separation and analysis of tryptophan and its derivatives (Kim & Guiochon, 2005).

安全和危害

未来方向

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-hydroxy-DL-tryptophan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)